molecular formula C6H7N3O3 B15011552 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one 1-oxide

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one 1-oxide

Cat. No.: B15011552
M. Wt: 169.14 g/mol
InChI Key: DLNXQWKSSBBFKY-UHFFFAOYSA-N
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Description

4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE is a heterocyclic compound that belongs to the class of oxadiazoles This compound is known for its unique structure, which includes an oxadiazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the oxadiazole ring. The azepine ring is then formed through further cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-OXO-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-C]AZEPIN-1-IUM-1-OLATE is unique due to its specific ring structure and the presence of both oxadiazole and azepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

1-oxido-5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-c]azepin-1-ium-4-one

InChI

InChI=1S/C6H7N3O3/c10-6-5-4(2-1-3-7-6)9(11)12-8-5/h1-3H2,(H,7,10)

InChI Key

DLNXQWKSSBBFKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](ON=C2C(=O)NC1)[O-]

Origin of Product

United States

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